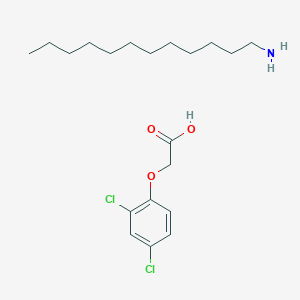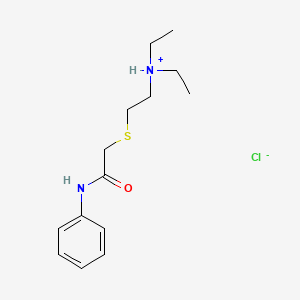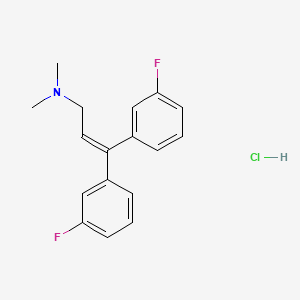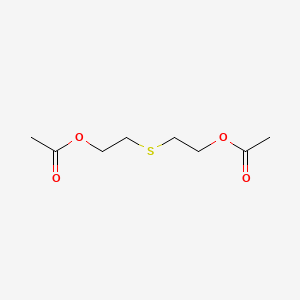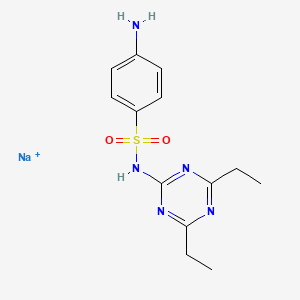![molecular formula C19H32O3 B13744054 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid CAS No. 27166-04-7](/img/structure/B13744054.png)
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid is a synthetic organic compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring, an octynyl group, and a hexanoic acid moiety. It is primarily used in experimental and research settings.
Vorbereitungsmethoden
The synthesis of 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid involves several steps, typically starting with the preparation of the cyclopentyl ring and the octynyl group. The synthetic route often includes the following steps:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octynyl Group: The octynyl group is introduced via alkylation or acylation reactions.
Formation of the Hexanoic Acid Moiety:
Final Coupling: The final step involves coupling the cyclopentyl ring, octynyl group, and hexanoic acid moiety under specific reaction conditions, such as the use of catalysts and solvents
Analyse Chemischer Reaktionen
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the octynyl group or the hexanoic acid moiety is replaced by other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols
Wissenschaftliche Forschungsanwendungen
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid can be compared with other similar compounds, such as:
6-[(2R)-2-oct-1-ynylcyclopentyl]oxybutanoic acid: This compound has a shorter carbon chain in the acid moiety, which may affect its reactivity and biological activity.
6-[(2R)-2-oct-1-ynylcyclopentyl]oxypropanoic acid: Similar to the above compound, but with an even shorter carbon chain.
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyheptanoic acid: This compound has a longer carbon chain, which may influence its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
27166-04-7 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)22-16-10-7-9-15-19(20)21/h17-18H,2-7,9-11,13-16H2,1H3,(H,20,21)/t17-,18?/m0/s1 |
InChI-Schlüssel |
LMIVPBDTHGWOLX-ZENAZSQFSA-N |
Isomerische SMILES |
CCCCCCC#C[C@H]1CCCC1OCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCC#CC1CCCC1OCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)
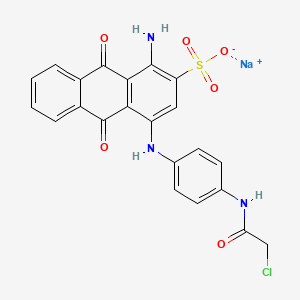

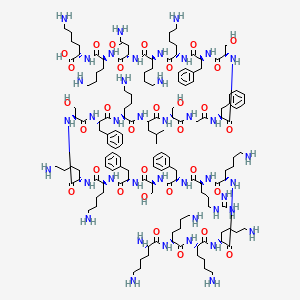
![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
